molecular formula C8H12O2 B8782883 (1R,6R)-6-Methylcyclohex-3-enecarboxylic acid

(1R,6R)-6-Methylcyclohex-3-enecarboxylic acid

Cat. No.: B8782883
M. Wt: 140.18 g/mol
InChI Key: UTEIUSUWIZICDO-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,6R)-6-Methylcyclohex-3-enecarboxylic acid is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexene, featuring a carboxylic acid group and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-6-Methylcyclohex-3-enecarboxylic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of 6-methyl-3-cyclohexen-1-one, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of palladium on carbon as a catalyst and hydrogen gas under controlled pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,6R)-6-Methylcyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-methyl-3-cyclohexen-1-one or 6-methyl-3-cyclohexen-1-al.

    Reduction: Formation of 6-methyl-3-cyclohexen-1-ol.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

(1R,6R)-6-Methylcyclohex-3-enecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,6R)-6-Methylcyclohex-3-enecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1-carboxylic acid: Lacks the methyl substituent, resulting in different chemical properties and reactivity.

    Cyclohexanecarboxylic acid: Saturated analog with different reactivity and applications.

    3-Cyclohexene-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical behavior.

Uniqueness

(1R,6R)-6-Methylcyclohex-3-enecarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the methyl group and the carboxylic acid functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(1R,6R)-6-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h2-3,6-7H,4-5H2,1H3,(H,9,10)/t6-,7-/m1/s1

InChI Key

UTEIUSUWIZICDO-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CC=CC[C@H]1C(=O)O

Canonical SMILES

CC1CC=CCC1C(=O)O

Origin of Product

United States

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